
2,4-Dimethyl-3-methylidenepentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-3-methylidenepentane, also known as diisobutylene, is a colorless and flammable liquid that is widely used in various industrial applications. It is a branched hydrocarbon that belongs to the family of alkenes and has the molecular formula C9H16. This compound is produced by the catalytic dehydrogenation of isobutylene, which is a byproduct of the petroleum refining process.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-3-methylidenepentane is not well understood, but it is believed to act as a hydrophobic compound that can penetrate biological membranes and disrupt cellular processes. It has been shown to have an inhibitory effect on the growth of certain microorganisms, and it may also have antitumor properties.
Biochemische Und Physiologische Effekte
2,4-Dimethyl-3-methylidenepentane has been shown to have a low toxicity profile, and it is not considered to be a significant health hazard. However, exposure to high concentrations of 2,4-Dimethyl-3-methylidenepentanee can cause irritation to the eyes, skin, and respiratory system. In addition, it may cause dizziness, nausea, and headaches. There is limited information available on the biochemical and physiological effects of 2,4-Dimethyl-3-methylidenepentane, and further research is needed to fully understand its potential health effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dimethyl-3-methylidenepentane has several advantages for use in lab experiments, including its low toxicity, high purity, and availability. It is also relatively inexpensive compared to other organic solvents. However, 2,4-Dimethyl-3-methylidenepentanee has a low boiling point and can evaporate quickly, which may make it difficult to handle in some experiments. In addition, it may not be suitable for use in experiments that require a polar solvent.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Dimethyl-3-methylidenepentane. One area of interest is the development of new catalysts for the synthesis of 2,4-Dimethyl-3-methylidenepentanee that are more efficient and environmentally friendly. Another area of research is the investigation of the antitumor properties of 2,4-Dimethyl-3-methylidenepentanee and its potential use in cancer therapy. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2,4-Dimethyl-3-methylidenepentane and its potential health risks.
Synthesemethoden
The synthesis of 2,4-Dimethyl-3-methylidenepentane involves the dehydrogenation of isobutylene using a catalyst such as copper, chromium, or nickel. The reaction takes place at high temperatures and pressures, and the yield of 2,4-Dimethyl-3-methylidenepentanee depends on the reaction conditions and the quality of the catalyst. The process is carried out in a reactor vessel, and the product is separated and purified by distillation.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-3-methylidenepentane is used in various scientific research applications, including organic synthesis, polymerization, and as a solvent for chromatography. It is also used as a fuel additive to improve the octane rating of gasoline. In addition, 2,4-Dimethyl-3-methylidenepentanee is used as a starting material for the synthesis of other chemicals such as isobutylbenzene, isobutylacetate, and isobutyl alcohol.
Eigenschaften
IUPAC Name |
2,4-dimethyl-3-methylidenepentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPFTYFAOOKOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897352 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-methylidenepentane | |
CAS RN |
111823-35-9 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)
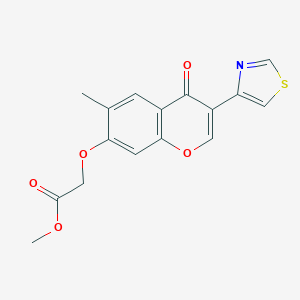
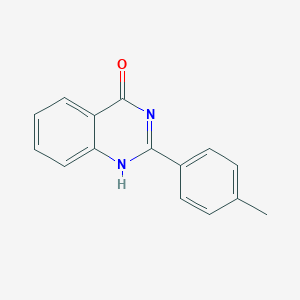
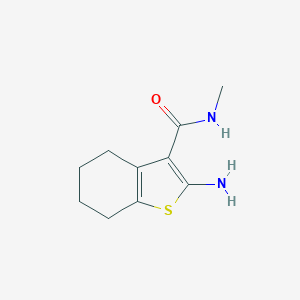

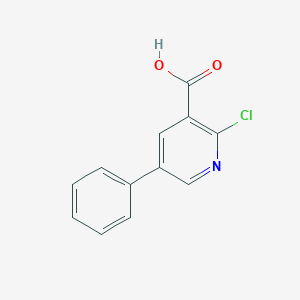
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
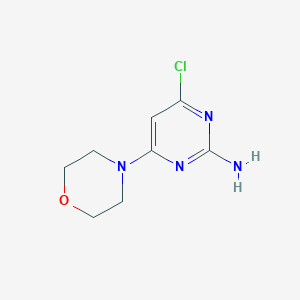
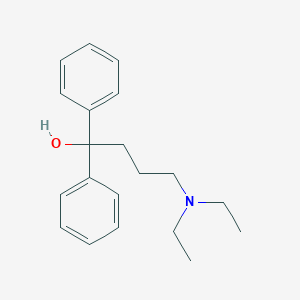
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
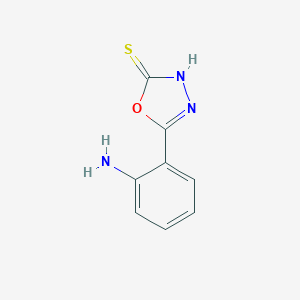
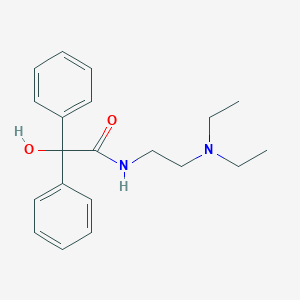
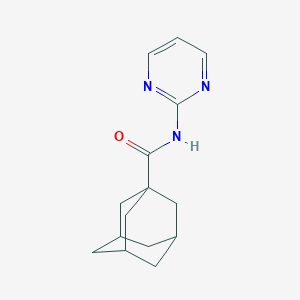
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)